molecular formula C22H25N3O2 B5685027 (1S,5R)-3-acetyl-N-(2-phenylphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide

(1S,5R)-3-acetyl-N-(2-phenylphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide

Cat. No.: B5685027
M. Wt: 363.5 g/mol
InChI Key: AKICVDRCVKLIPX-PKOBYXMFSA-N
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Description

(1S,5R)-3-acetyl-N-(2-phenylphenyl)-3,6-diazabicyclo[322]nonane-6-carboxamide is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3-acetyl-N-(2-phenylphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the bicyclic scaffold, which can be achieved through various methodologies such as Diels-Alder reactions, metathesis, and Michael additions . The reaction conditions often require specific catalysts and solvents to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-3-acetyl-N-(2-phenylphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to reduce ketones or other oxidized functional groups.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S,5R)-3-acetyl-N-(2-phenylphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,5R)-3-acetyl-N-(2-phenylphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,5R)-3-acetyl-N-(2-phenylphenyl)-3,6-diazabicyclo[322]nonane-6-carboxamide apart from similar compounds is its specific arrangement of functional groups and stereochemistry

Properties

IUPAC Name

(1S,5R)-3-acetyl-N-(2-phenylphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-16(26)24-13-17-11-12-19(15-24)25(14-17)22(27)23-21-10-6-5-9-20(21)18-7-3-2-4-8-18/h2-10,17,19H,11-15H2,1H3,(H,23,27)/t17-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKICVDRCVKLIPX-PKOBYXMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CCC(C1)N(C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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